3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride
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Overview
Description
3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride is a chemical compound with the molecular formula C12H12ClNO2S It is a derivative of pyridine, substituted with a methanesulfonyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride typically involves the reaction of 3-bromopyridine with 3-methanesulfonylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The purification process may include additional steps such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride: Similar structure but with a piperidine ring instead of pyridine.
OSU6162 hydrochloride: Contains a methanesulfonyl-phenyl group but with different substituents on the nitrogen atom.
Uniqueness
3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-methylsulfonylphenyl)pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S.ClH/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2-9H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULWTVZJDFBBFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CN=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695717 |
Source
|
Record name | 3-[3-(Methanesulfonyl)phenyl]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160777-44-6 |
Source
|
Record name | 3-[3-(Methanesulfonyl)phenyl]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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